molecular formula C16H12N2O4S B2379376 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 864860-97-9

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B2379376
CAS No.: 864860-97-9
M. Wt: 328.34
InChI Key: SASRTDMFJXTKSB-UHFFFAOYSA-N
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Description

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide (CAS 864860-97-9) is a synthetic organic compound with a molecular formula of C16H12N2O4S and a molecular weight of 328.34 g/mol . This chemical features a hybrid structure incorporating three privileged pharmacophores: a 1,4-benzodioxane ring, a central thiazole, and a furan-2-carboxamide group . The 1,4-benzodioxane scaffold is a versatile template widely used in medicinal chemistry to design molecules with diverse biological activities . The thiazole ring is a common motif in medicinal chemistry, found in compounds with a wide range of therapeutic applications, including antibacterial and antitumor properties . Similarly, the furan ring is a key heterocycle used extensively in organic synthesis and drug discovery . While the specific biological activity of this exact compound requires further investigation, its molecular architecture suggests significant potential for use in pharmaceutical research and development. It serves as a key intermediate for synthesizing novel compounds for biochemical screening and mechanism of action studies. The compound is supplied with a guaranteed purity of 95% or higher . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c19-15(13-2-1-5-20-13)18-16-17-11(9-23-16)10-3-4-12-14(8-10)22-7-6-21-12/h1-5,8-9H,6-7H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASRTDMFJXTKSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with thiazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate in an aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide has been investigated for various biological activities:

Antimicrobial Activity

  • Exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Potential antifungal effects have also been observed .

Anticancer Activity

  • Studies indicate that this compound may induce apoptosis in cancer cells and inhibit proliferation by affecting cell cycle regulation.
  • It has shown promising results against various cancer cell lines, including breast cancer (MCF7) .

Enzyme Inhibition

  • The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thus modulating biological pathways relevant to disease processes .

Applications in Medicinal Chemistry

The compound's structural diversity allows it to serve multiple roles in medicinal chemistry:

Application Area Description
Drug Development Potential candidate for new antimicrobial and anticancer drugs due to its bioactivity.
Chemical Biology Used as a tool for studying biological pathways and enzyme functions.
Material Science Investigated for potential applications in developing new materials or catalysts .

Case Studies

Several studies have documented the efficacy of this compound:

  • Antimicrobial Studies : A study evaluated its effectiveness against various pathogens using standard antimicrobial assays. Results indicated strong activity against E. coli and S. aureus .
  • Cancer Research : Another research effort focused on its anticancer properties using the MCF7 cell line. The compound demonstrated significant cytotoxicity and induced apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This compound can also modulate signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key analogs and their differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance Source
Target compound C₁₆H₁₃N₂O₄S ~329.35 Furan-2-carboxamide Potential TNF-α/modulated enzyme target
2-Chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide C₁₈H₁₂ClN₃O₅S 417.82 Chloro, nitrobenzamide Higher steric/electronic effects
(E)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enamide C₁₈H₁₅N₂O₄S 367.39 Furan-linked enamide Enhanced conformational flexibility
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide C₂₁H₁₇N₂O₄S 405.44 Methyl-benzofuran carboxamide Increased hydrophobicity
2-(2-Chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide C₂₂H₁₇ClN₂O₄ 408.84 Chloropyridine sulfonamide Altered hydrogen-bonding capacity
Key Observations:
  • Substituent Flexibility : The enamide analog (367.39 g/mol) introduces a propenamide linker, which may improve conformational adaptability for target engagement .
  • Hydrophobicity : Methyl substitution on benzofuran (405.44 g/mol) increases logP, favoring membrane permeability but risking metabolic instability .
  • Sulfonamide vs.

Pharmacological and Target-Specific Insights

TNF-α Binding (PDB: 2az5):

The benzodioxin-thiazole core is hypothesized to interact with TNF-α’s hydrophobic pockets, as seen in docking studies of related compounds . The target compound’s furan-2-carboxamide may form hydrogen bonds with residues like Leu120 or Tyr59, while bulkier analogs (e.g., methyl-benzofuran) could induce steric clashes.

Glucosylceramide Synthase Inhibition:

A benzodioxin-containing analog (C₂₃H₃₆N₂O₄, 491.83 g/mol) with a pyrrolidine group demonstrated inhibitory activity against glucosylceramide synthase, suggesting the benzodioxin moiety’s role in enzyme binding . The target compound’s furan may mimic this interaction but requires validation.

Structure-Activity Relationship (SAR) Trends

Thiazole Substitution : The 4-position’s benzodioxin group is critical for scaffold stability and π-π stacking.

2-Position Modifications :

  • Carboxamide (target): Balances polarity and binding.
  • Nitro/chloro (): Enhances electrophilicity but may increase toxicity.
  • Sulfonamide (): Improves target residence time via stronger H-bonding.

Furan vs. Benzofuran : Furan offers lower steric hindrance, while benzofuran derivatives improve lipophilicity.

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H15N2O3S
  • CAS Number : 381724-21-6

The structural features include a thiazole ring, a furan moiety, and a benzodioxin component, which are significant for its biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing thiazole and benzodioxin moieties. The presence of these rings is crucial for their cytotoxic effects against various cancer cell lines.

Case Studies

  • Inhibition of HepG-2 and A-549 Cell Lines : In a study involving derivatives of thiazole, compounds similar to this compound exhibited promising activities against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines. The IC50 values were reported as 4.37 µM and 8.03 µM respectively, indicating significant cytotoxicity .
  • Mechanism of Action : The anticancer activity is attributed to various mechanisms including the inhibition of DNA/RNA synthesis and interactions with key kinases involved in tumorigenesis . Molecular docking studies have shown that these compounds can bind effectively to target proteins, which may disrupt cancer cell proliferation.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties, particularly against α-glucosidase. This enzyme plays a critical role in carbohydrate metabolism, and its inhibition can lead to potential anti-diabetic effects.

Research Findings

In an evaluation of related compounds, significant α-glucosidase inhibition was observed, suggesting that this compound may possess similar inhibitory effects . This property is beneficial for managing blood sugar levels in diabetic patients.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key observations include:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can enhance potency.
  • Benzodioxin Moiety : Contributes to the overall biological efficacy.
  • Furan Component : May play a role in enhancing solubility and bioavailability.

Table: Structure-Activity Relationship Insights

CompoundKey FeaturesBiological ActivityIC50 Value (µM)
AThiazole + BenzodioxinAnticancer (HepG-2)4.37
BThiazole + FuranAnticancer (A-549)8.03
CBenzodioxin + Furanα-glucosidase InhibitionTBD

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